molecular formula C29H35NO4S B281072 N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B281072
M. Wt: 493.7 g/mol
InChI Key: BLMCKJJNDFRIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a dibenzofuran moiety and a cyclohexanecarboxamide group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

The synthesis of N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the preparation of the sulfonyl phenyl intermediate. This intermediate is then reacted with the dibenzofuran derivative under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, N-{[4-(2-METHYL-2-PROPANYL)PHENYL]SULFONYL}-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE stands out due to its unique structural features and diverse applications. Similar compounds include:

This compound’s unique combination of structural elements and functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C29H35NO4S

Molecular Weight

493.7 g/mol

IUPAC Name

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C29H35NO4S/c1-29(2,3)21-13-16-23(17-14-21)35(32,33)30(28(31)20-9-5-4-6-10-20)22-15-18-27-25(19-22)24-11-7-8-12-26(24)34-27/h13-20H,4-12H2,1-3H3

InChI Key

BLMCKJJNDFRIFD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Origin of Product

United States

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